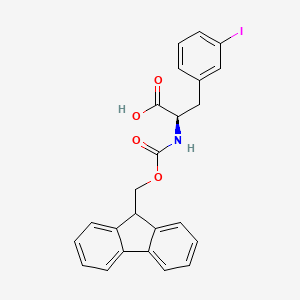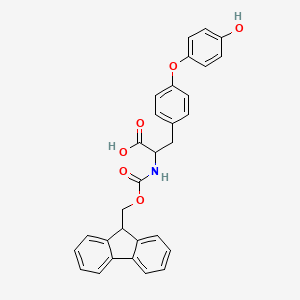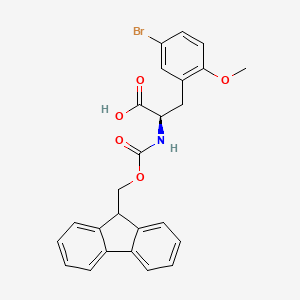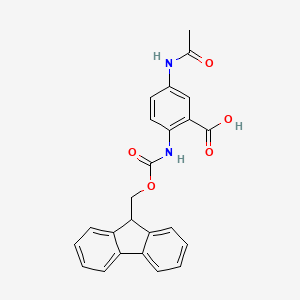
Fmoc-1-metil-DL-triptófano
Descripción general
Descripción
“Fmoc-1-methyl-DL-tryptophan” is a biochemical compound used for proteomics research . It has a molecular formula of C27H24N2O4 and a molecular weight of 440.5 .
Molecular Structure Analysis
The molecular structure of “Fmoc-1-methyl-DL-tryptophan” is represented by the SMILES notation: CN1C=C (C2=CC=CC=C21)CC (C (=O)O)NC (=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 . This compound contains a total of 61 bonds, including 37 non-H bonds, 24 multiple bonds, 7 rotatable bonds, 2 double bonds, and 22 aromatic bonds .
Physical And Chemical Properties Analysis
“Fmoc-1-methyl-DL-tryptophan” has a molecular weight of 440.5 and a molecular formula of C27H24N2O4 . Further physical and chemical properties are not detailed in the search results.
Aplicaciones Científicas De Investigación
Fmoc-1-metil-DL-triptófano: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
Síntesis de Péptidos: this compound se utiliza comúnmente en el campo de la síntesis de péptidos. El grupo Fmoc (9-fluorenilmetoxocarbonilo) protege el aminoácido durante el proceso de síntesis, permitiendo la adición secuencial de aminoácidos sin reacciones secundarias indeseadas .
Cromatografía Líquida y Espectrometría de Masas: Este compuesto se utiliza en técnicas analíticas como la cromatografía líquida y la espectrometría de masas para la determinación de mezclas complejas de péptidos y proteínas .
Formación de Hidrogel: La investigación ha demostrado que los derivados de Fmoc pueden autoensamblarse en medios acuosos para formar hidrogeles, que son útiles en la creación de nanoestructuras supramoleculares con posibles aplicaciones biomédicas .
Monitoreo Espectrofotométrico: El grupo fluorenilo de this compound tiene una fuerte absorción en la región ultravioleta, lo cual es beneficioso para el monitoreo de las reacciones de acoplamiento y desprotección durante la síntesis de péptidos .
Síntesis de Péptidos en Fase Sólida (SPPS): En SPPS, this compound puede anclarse a soportes sólidos hidroxilados para lograr altos rendimientos y evitar la formación de dipéptidos y la racemización .
Control de la Morfología de Nanoestructuras Supramoleculares: La introducción de grupos metilo en los carbonos α de los Fmoc-dipéptidos influye en la morfología de las nanoestructuras supramoleculares, lo cual es crucial para su función y aplicación .
Safety and Hazards
Mecanismo De Acción
Target of Action
Fmoc-1-methyl-DL-tryptophan, also known as Fmoc-MT, is a derivative of the essential amino acid tryptophanIt’s known that the fmoc group is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group in Fmoc-MT can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
It’s known that fmoc-dipeptides comprising α-methyl-l-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Pharmacokinetics
The fmoc group is known to be stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Result of Action
It’s known that fmoc conjugated amino acids have antimicrobial properties specific to gram-positive bacteria .
Action Environment
It’s known that the fmoc group is completely stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Análisis Bioquímico
Biochemical Properties
Fmoc-1-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. The interaction between Fmoc-1-methyl-DL-tryptophan and IDO results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathway of tryptophan . Additionally, Fmoc-1-methyl-DL-tryptophan can interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of Fmoc-1-methyl-DL-tryptophan on cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Fmoc-1-methyl-DL-tryptophan can inhibit the activity of IDO, leading to changes in the levels of tryptophan and its metabolites within the cell . This inhibition can affect immune responses, as IDO is known to play a role in immune regulation. Furthermore, Fmoc-1-methyl-DL-tryptophan can impact cellular metabolism by altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of Fmoc-1-methyl-DL-tryptophan involves its interaction with specific biomolecules, leading to changes in their activity. One of the primary targets of Fmoc-1-methyl-DL-tryptophan is IDO, an enzyme that catalyzes the first step in the kynurenine pathway of tryptophan degradation . By inhibiting IDO, Fmoc-1-methyl-DL-tryptophan prevents the conversion of tryptophan to kynurenine, thereby modulating the levels of these metabolites. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-1-methyl-DL-tryptophan can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-1-methyl-DL-tryptophan is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to Fmoc-1-methyl-DL-tryptophan can lead to sustained inhibition of IDO and other target enzymes, resulting in prolonged changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Fmoc-1-methyl-DL-tryptophan can vary with different dosages in animal models. At low doses, this compound can effectively inhibit IDO activity without causing significant adverse effects . At higher doses, Fmoc-1-methyl-DL-tryptophan may exhibit toxic effects, including disruptions in metabolic pathways and immune responses. Threshold effects have been observed, where the impact of Fmoc-1-methyl-DL-tryptophan on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
Fmoc-1-methyl-DL-tryptophan is involved in several metabolic pathways, primarily through its interaction with IDO and the kynurenine pathway . By inhibiting IDO, Fmoc-1-methyl-DL-tryptophan affects the conversion of tryptophan to kynurenine, leading to changes in the levels of these metabolites. This inhibition can also influence other pathways that are interconnected with tryptophan metabolism, such as the serotonin and melatonin pathways. Additionally, Fmoc-1-methyl-DL-tryptophan can interact with other enzymes and cofactors, further modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Fmoc-1-methyl-DL-tryptophan within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, Fmoc-1-methyl-DL-tryptophan can interact with various binding proteins, influencing its localization and accumulation. The distribution of Fmoc-1-methyl-DL-tryptophan within tissues can also affect its overall efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of Fmoc-1-methyl-DL-tryptophan is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Fmoc-1-methyl-DL-tryptophan may localize to the cytoplasm, where it can interact with cytosolic enzymes and proteins. Alternatively, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes. The precise localization of Fmoc-1-methyl-DL-tryptophan can determine its specific effects on cellular function.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPXIUSEXJJUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



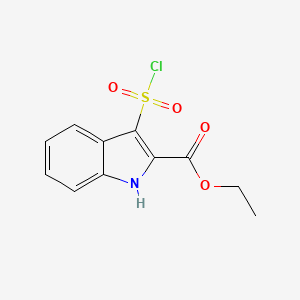
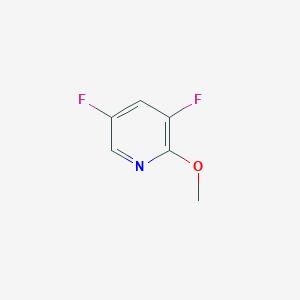
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)



